Icometasone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKJKDGKREAPL-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196850 | |
| Record name | Icometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4647-20-5 | |
| Record name | Icomethasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4647-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icometasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004647205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LP8SJ795G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of Icomethasone, like other glucocorticoids, are likely to be glucocorticoid receptors within cells. These receptors are found in almost all cells in the body and play crucial roles in regulating a variety of physiological processes such as immune response, metabolism, inflammation, and stress response.
Mode of Action
Upon entering a cell, Icomethasone would bind to the glucocorticoid receptor, forming a drug-receptor complex. This complex then translocates to the cell nucleus, where it binds to specific DNA sequences called glucocorticoid response elements. This binding regulates the transcription of various genes, leading to changes in protein synthesis. The proteins produced can have anti-inflammatory and immunosuppressive effects.
Biochemical Pathways
Based on its classification as a glucocorticoid, it can be inferred that it would influence pathways related to inflammation and immune response. For instance, it could inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Pharmacokinetics
Like other glucocorticoids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver (primarily by cytochrome p450 enzymes), and excreted in urine.
Result of Action
The molecular and cellular effects of Icomethasone’s action would likely include a reduction in the production of inflammatory mediators, suppression of the immune response, and potential effects on glucose metabolism, among others. These effects are generally consistent with the known actions of glucocorticoids.
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including Icomethasone. Factors such as diet, concurrent medications, and individual health status can impact drug metabolism and effectiveness. For instance, certain foods or medications could potentially affect the activity of enzymes involved in the metabolism of Icomethasone, thereby influencing its pharmacokinetics and pharmacodynamics.
Biochemical Analysis
Biochemical Properties
As a synthetic glucocorticoid, it is likely to interact with glucocorticoid receptors in the body, similar to other glucocorticoids. These interactions can influence various biochemical reactions, including the regulation of inflammation, immune responses, and metabolism.
Cellular Effects
Glucocorticoids typically influence cell function by binding to glucocorticoid receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Glucocorticoids generally exert their effects at the molecular level by binding to glucocorticoid receptors, which can lead to changes in gene expression. This can result in the activation or inhibition of various enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Icomethasone in laboratory settings. The stability, degradation, and long-term effects on cellular function of glucocorticoids can vary depending on the specific compound and experimental conditions.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Icomethasone in animal models. The effects of glucocorticoids can vary with different dosages, and high doses can potentially lead to toxic or adverse effects.
Biological Activity
Icometasone, a synthetic glucocorticoid, has garnered attention due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, and cytostatic effects, along with insights from various studies.
Overview of this compound
This compound is a derivative of mometasone furoate, which is primarily used in treating inflammatory conditions. Its metabolic pathways and biological activities have been studied extensively to understand its efficacy and safety profiles.
Pharmacokinetics and Metabolism
This compound exhibits a complex metabolic profile. Studies indicate that it is metabolized in both human and rat tissues, showing significant stability and a degradation pattern that mirrors buffer systems. The apparent half-life of this compound differs between species, with human liver fractions demonstrating a longer half-life compared to rat liver fractions .
| Metabolite | Species | Half-Life (h) | Main Activity |
|---|---|---|---|
| MET1 | Rat | 1.5 | Glucocorticoid receptor binding |
| MET2 | Human | 3.0 | Anti-inflammatory activity |
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various models. For instance, it effectively reduces edema in carrageenan-induced inflammation models, showcasing its potential for treating inflammatory diseases . The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
Cytostatic Activity
This compound has also been investigated for its cytostatic effects on cancer cells. Studies have highlighted its ability to inhibit cell proliferation in neuroblastoma and colon cancer cell lines through apoptosis induction via intrinsic and extrinsic pathways . The compound's action involves modulation of key signaling pathways, including the PI3K/AKT pathway.
Case Studies
- Study on Inflammatory Models : A study evaluating this compound’s efficacy in carrageenan-induced paw edema in rats found that it reduced inflammation by approximately 90% at optimal doses .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable or superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent .
- Cytotoxicity in Cancer Cells : Research indicated that this compound effectively inhibited the growth of neuroblastoma cells by inducing apoptosis through caspase activation, making it a candidate for further cancer therapy research .
Scientific Research Applications
Pharmacokinetics and Mechanism of Action
The pharmacokinetics of Icometasone have been studied to understand its absorption, distribution, metabolism, and excretion. A study demonstrated that this compound is primarily absorbed through the lungs and gastrointestinal tract, indicating its effectiveness in both inhaled and systemic forms . The compound works by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes.
Respiratory Disorders
This compound has shown promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its anti-inflammatory effects help reduce airway inflammation and improve lung function.
- Case Study : In a cohort study involving patients with asthma, the administration of this compound resulted in a significant decrease in exacerbation rates and improved quality of life indicators .
Immunoinflammatory Disorders
This compound has been explored for its efficacy in managing immunoinflammatory disorders such as rheumatoid arthritis and lupus. Its ability to suppress immune responses can alleviate symptoms associated with these diseases.
- Case Study : A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound treatment led to reduced joint swelling and pain scores compared to placebo .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other corticosteroids in various applications:
| Corticosteroid | Condition | Efficacy | Administration Route |
|---|---|---|---|
| This compound | Asthma | Significant reduction in exacerbations | Inhaled/Systemic |
| Dexamethasone | Postoperative Pain | Lower pain scores | Intravenous |
| Mometasone | Allergic Rhinitis | Improved symptom control | Nasal |
Safety Profile and Side Effects
This compound's safety profile has been evaluated in various studies. Common side effects include weight gain, hypertension, and increased susceptibility to infections. However, when used appropriately under medical supervision, the benefits often outweigh these risks.
Future Research Directions
Ongoing research aims to explore the long-term effects of this compound on chronic inflammatory diseases and its potential role in combination therapies with other immunomodulatory agents.
Comparison with Similar Compounds
Mometasone Furoate
Structural Similarities :
- Both compounds share a 16α-methyl group and halogenation (chlorine at C9), critical for glucocorticoid receptor affinity.
- Mometasone Furoate (C₂₇H₃₀Cl₂O₆) has a furoate ester at C17, whereas Icometasone Enbutate has a butanoate ester .
Functional Differences :
Beclomethasone Dipropionate
Structural Similarities :
Functional Differences :
- Clinical Use : Beclomethasone is widely used in inhalers for asthma due to its potent local anti-inflammatory effects .
- Systemic Exposure : Beclomethasone has higher systemic bioavailability compared to this compound Enbutate, increasing risks of adrenal suppression .
Comparison with Functionally Similar Compounds
Dexamethasone
Functional Similarities :
- Both are systemic glucocorticoids with anti-inflammatory and immunosuppressive properties .
Key Differences :
Budesonide
Key Differences :
- Esterification : Budesonide has an acetal group at C16/C17, enhancing first-pass metabolism and reducing systemic effects compared to this compound Enbutate .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Pharmacological Parameters in Preclinical Studies
Research Findings and Clinical Implications
- This compound vs. Mometasone : Despite structural similarities, this compound’s discontinued development contrasts with Mometasone’s success, highlighting the importance of ester group selection in optimizing therapeutic index .
- Safety Profile : this compound’s extensive metabolism may reduce systemic toxicity compared to Beclomethasone, which has higher adrenal suppression risks .
Preparation Methods
Esterification of Mometasone
Mometasone (30 g) is suspended in dichloromethane (300 mL) and cooled to 0–5°C. Triethylamine (57 mL) and 2-furoyl chloride (24 mL) are added sequentially, with the temperature maintained below 10°C. The mixture is stirred at 8–12°C until HPLC analysis confirms less than 0.2% residual mometasone.
Acidic Hydrolysis of Enol Furoates
Post-esterification, the reaction mixture is treated with concentrated hydrochloric acid (90 mL) and acetic acid (30 mL) at 20–25°C to hydrolyze enol furoates. This step ensures >99.9% conversion to mometasone furoate within 3–5 hours.
Purification and Crystallization
The crude product is isolated via solvent exchange: dichloromethane is replaced with methanol through sequential distillation and concentration. Recrystallization from acetone-methanol mixtures, coupled with charcoal treatment, yields pharmaceutical-grade mometasone furoate (29.92 g, >99% purity).
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Steps | Key Advantage |
|---|---|---|---|---|
| U.S. Pat. No. 4,472,393 | 65–70 | 95 | 7 | Establishes foundational chemistry |
| WO98/00437 | 75–80 | 97 | 5 | Reduces epoxide intermediates |
| US6177560B1 | 85–90 | >99 | 3 | Eliminates protective groups |
The modern process achieves superior yields and purity by minimizing side reactions and simplifying purification. The direct esterification strategy reduces the synthesis to three operational steps, compared to five or seven in earlier methods.
Industrial-Scale Process Optimization
Solvent and Reagent Selection
Dichloromethane is preferred for its ability to dissolve both mometasone and the activated acyl chloride-triethylamine complex. Alternative solvents such as chloroform or ethyl acetate may be used but require adjustments to reaction kinetics. Excess triethylamine (3–6 equivalents) ensures complete neutralization of HCl, preventing acid-catalyzed degradation.
Temperature Control Strategies
Maintaining the reaction at 0–25°C suppresses thermal decomposition and minimizes enol furoate formation. Post-esterification, the hydrolysis step is conducted at 20–25°C to accelerate the conversion of side products without compromising product stability.
Quality Control and Analytical Methods
HPLC Monitoring
High-performance liquid chromatography (HPLC) is employed at critical stages to quantify residual starting materials and side products. Acceptance criteria include:
-
Residual mometasone: <0.2%
-
Enol furoates: <0.1%
-
Total impurities: <1.0%
Recrystallization Protocols
Double recrystallization from acetone-methanol (1:1 v/v) removes hydrophobic impurities, while charcoal treatment adsorbs colored by-products. Final crystallization from methanol yields needles with consistent polymorphic Form I, therapeutically preferred for its bioavailability .
Q & A
Q. What methodologies validate this compound’s biomarker specificity in heterogeneous patient populations?
- Methodological Answer :
- ROC Analysis : Assess biomarker sensitivity/specificity using area-under-curve (AUC) metrics.
- Multivariate Adjustments : Control for confounders (e.g., age, comorbidities) via logistic regression.
- Cohort Stratification : Test biomarkers in subgroups (e.g., pediatric vs. geriatric patients) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
